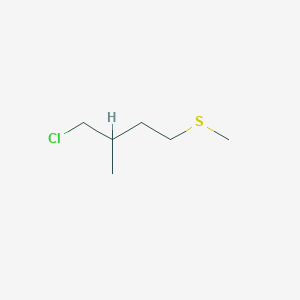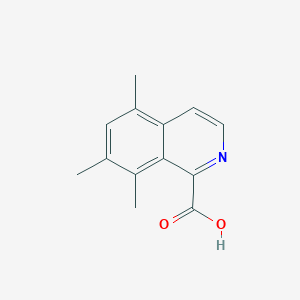
5,7,8-Trimethylisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Skraup method due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7,8-Trimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Applications De Recherche Scientifique
5,7,8-Trimethylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,7,8-Trimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. Its unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline-1-carboxylic acid: Similar in structure but lacks the methyl groups at positions 5, 7, and 8.
Quinoline-1-carboxylic acid: A structural isomer with different chemical properties and reactivity.
4-Quinolinecarboxylic acid: Another related compound with distinct applications in medicinal chemistry.
Uniqueness
5,7,8-Trimethylisoquinoline-1-carboxylic acid is unique due to the presence of three methyl groups, which enhance its chemical stability and reactivity. These modifications also influence its biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
5,7,8-trimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-6-8(2)10-4-5-14-12(13(15)16)11(10)9(7)3/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
JXBWDEDEUXAWHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CN=C(C2=C1C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


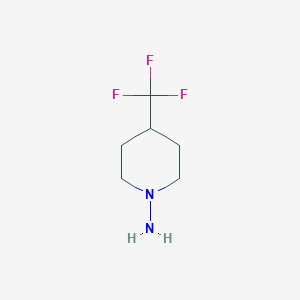

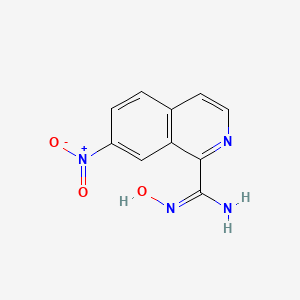
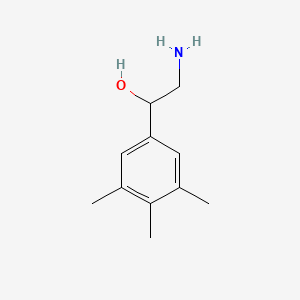
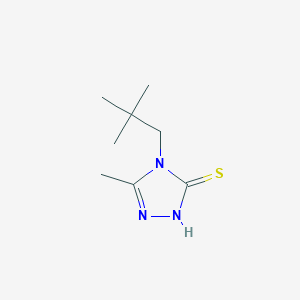
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)
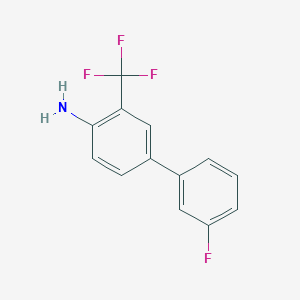

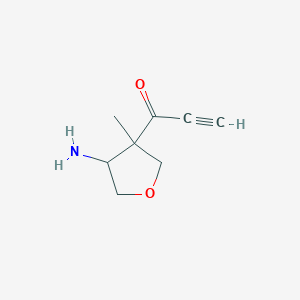
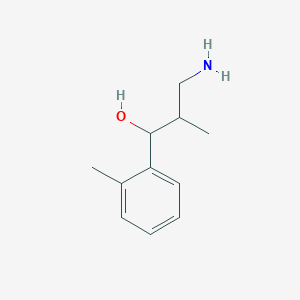
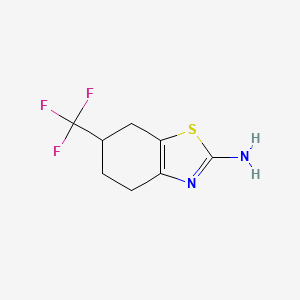
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)

